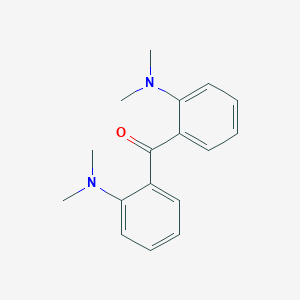

Bis(2-(dimethylamino)phenyl)methanone

Description

Structure

2D Structure

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

bis[2-(dimethylamino)phenyl]methanone |

InChI |

InChI=1S/C17H20N2O/c1-18(2)15-11-7-5-9-13(15)17(20)14-10-6-8-12-16(14)19(3)4/h5-12H,1-4H3 |

InChI Key |

YJLQJOKWTHABDK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Bis 2 Dimethylamino Phenyl Methanone

Established Synthetic Pathways for Diarylmethanone Architectures

The construction of the diarylmethanone framework is primarily achieved through cross-coupling reactions and classical electrophilic aromatic substitution methods. These techniques provide versatile routes to a wide array of substituted benzophenones.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C(sp²)–C(sp²) bonds, which are central to the diarylmethanone core.

The Suzuki-Miyaura coupling involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org For the synthesis of a diarylmethanone, this could involve coupling an arylboronic acid with an aroyl chloride or a related carbonyl-containing aryl halide. The versatility and functional group tolerance of the Suzuki-Miyaura reaction make it a highly attractive method. researchgate.netnih.govresearchgate.net Recent advancements have even described protocols for the synthesis of diarylmethanes from benzylic alcohols and arylboronic acids, which could be adapted through an oxidation step to yield the desired ketone. researchgate.net

The Kumada coupling , one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.orgorganic-chemistry.orgchem-station.com This reaction, typically catalyzed by nickel or palladium, is effective for forming carbon-carbon bonds. chem-station.comarkat-usa.org In the context of diarylmethanone synthesis, an aryl Grignard reagent could be coupled with an aroyl halide. A key advantage is the use of readily prepared Grignard reagents, though their high reactivity can limit functional group compatibility. chem-station.com

Table 1: Comparison of Suzuki-Miyaura and Kumada Coupling for Diaryl C-C Bond Formation

| Feature | Suzuki-Miyaura Coupling | Kumada Coupling |

|---|---|---|

| Organometallic Reagent | Arylboronic acid/ester | Aryl Grignard reagent (ArMgX) |

| Catalyst | Palladium or Nickel complexes | Nickel or Palladium complexes |

| Advantages | High functional group tolerance; stable and accessible boronic acids. researchgate.net | High reactivity of Grignard reagents; often uses less expensive nickel catalysts. organic-chemistry.orgchem-station.com |

| Limitations | Can require specific ligands and bases for optimal performance. | Grignard reagents are sensitive to acidic protons and certain electrophilic functional groups. chem-station.com |

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. masterorganicchemistry.com The reaction involves the electrophilic aromatic substitution of an arene with an acyl chloride or anhydride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). thieme.com

For the synthesis of Bis(2-(dimethylamino)phenyl)methanone, a potential route involves the acylation of N,N-dimethylaniline with 2-(dimethylamino)benzoyl chloride. However, several challenges exist. The dimethylamino group is a strong activating group, which can lead to polysubstitution. Furthermore, the basic nitrogen atom can complex with the Lewis acid catalyst, deactivating it and hindering the reaction. thieme.com Despite these limitations, Friedel-Crafts acylation remains a fundamental approach for diarylketone synthesis due to the low cost of starting materials. nih.govorganic-chemistry.org Variations using milder Lewis acids or alternative acylating agents have been developed to overcome some of these issues. nih.gov

Regioselective Synthesis and Isomer Control

Achieving the correct substitution pattern is a critical challenge in the synthesis of this compound. The dimethylamino group is a powerful ortho, para-directing group in electrophilic aromatic substitutions. thieme.com

In Friedel-Crafts acylation, the steric bulk of the acylium ion electrophile generally favors substitution at the less hindered para position. thieme.com This makes the synthesis of the ortho, ortho'-disubstituted product, this compound, particularly challenging via this method. The synthesis of its isomer, Bis(4-(dimethylamino)phenyl)methanone (Michler's ketone), is more straightforward using a Friedel-Crafts reaction of N,N-dimethylaniline with phosgene (B1210022) or a phosgene equivalent. blogspot.comwikipedia.org

To achieve the desired 2,2'-substitution pattern, cross-coupling strategies often provide superior regiochemical control. By using precursors where the substitution is already defined, such as 2-bromo-N,N-dimethylaniline or 2-(dimethylamino)phenylboronic acid, the coupling reaction can be directed to form the desired isomer without ambiguity.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield of this compound requires careful optimization of several reaction parameters. The choice of catalyst, solvent, temperature, and reaction time can significantly impact the outcome. scielo.br

For cross-coupling reactions, the selection of the ligand for the palladium or nickel catalyst is crucial. Different ligands can influence catalyst stability, reactivity, and the rate of oxidative addition and reductive elimination steps. In Friedel-Crafts reactions, the choice and stoichiometry of the Lewis acid are critical. Using alternative catalysts such as TiCl₄ instead of AlCl₃ has been shown to lead to cleaner reactions in some cases. nih.gov

Solvent choice also plays a significant role. For instance, in some reactions, changing the solvent from an ether to DMF has been shown to substantially improve yields. researchgate.net Other optimization strategies include adjusting the concentration of reagents and the rate of addition to control side reactions. scielo.brresearchgate.net

Table 2: Key Parameters for Reaction Optimization

| Parameter | Influence on Reaction | Example Optimization Strategy |

|---|---|---|

| Catalyst/Lewis Acid | Affects reaction rate, selectivity, and functional group tolerance. | Screening different phosphine (B1218219) ligands for cross-coupling or testing milder Lewis acids (e.g., TiCl₄, InCl₃) for acylation. nih.gov |

| Solvent | Influences solubility, reaction rate, and product stability. | Testing a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile). scielo.brresearchgate.net |

| Temperature | Controls reaction kinetics; higher temperatures can increase rates but may also lead to decomposition or side products. | Running the reaction at various temperatures (e.g., room temperature, reflux) to find the optimal balance between conversion and selectivity. scielo.br |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can result in product degradation. | Monitoring the reaction progress over time using techniques like TLC or GC to determine the optimal endpoint. scielo.br |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical manufacturing more environmentally benign. ajrconline.org Key goals include maximizing atom economy, using safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. ajrconline.orgunibo.it

In the synthesis of this compound, several green chemistry strategies can be implemented:

Catalysis: Transition-metal-catalyzed cross-coupling reactions are inherently greener than stoichiometric methods like classical Friedel-Crafts acylations, which require large amounts of Lewis acids that are converted to waste during workup. thieme.com

Atom Economy: Designing synthetic routes that incorporate most of the atoms from the reactants into the final product is a core principle. rsc.org

Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as acetonitrile, or even water where possible, reduces environmental impact. scielo.br Recent research also explores metal-free reaction conditions to avoid the use of toxic or rare metals. rsc.orgsu.se

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure reduces energy consumption. su.se

By integrating these principles, the synthesis of this compound can be made more sustainable and efficient.

An extensive search for scientific data pertaining to the chemical compound This compound (CAS Number: 6453-33-4) reveals a significant lack of published experimental data required to fulfill the specific structural and spectroscopic analysis outlined in the request.

The vast majority of publicly available research, including spectroscopic and crystallographic databases, focuses on the more common isomer, Bis(4-(dimethylamino)phenyl)methanone , also known as Michler's ketone (CAS Number: 90-94-8). This compound, where the dimethylamino groups are in the para position (position 4) on the phenyl rings, is a well-characterized dye intermediate and photosensitizer with extensive documentation.

Conversely, for the ortho-isomer specified in the request, This compound , detailed experimental data for the following required sections is not available in the public domain based on the performed searches:

Advanced Spectroscopic and Structural Elucidation of Bis 2 Dimethylamino Phenyl Methanone

Vibrational Spectroscopy:Verifiable Infrared (IR) and Raman spectra with assignments for the characteristic functional groups of Bis(2-(dimethylamino)phenyl)methanone are not publicly available.

Due to the strict instructions to focus solely on this compound and the unavailability of the requisite scientific data, it is not possible to generate the requested article without resorting to speculation or incorrectly using data from other compounds. Adherence to scientific accuracy and the specific constraints of the prompt precludes the creation of the article at this time.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool in chemical analysis, providing the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. This technique, coupled with fragmentation analysis, offers deep insights into the molecular structure.

However, a comprehensive search of scientific literature and chemical databases reveals a notable lack of publicly available experimental HRMS data specifically for the compound This compound . While extensive mass spectrometric data is available for its well-known isomer, Bis(4-(dimethylamino)phenyl)methanone (Michler's ketone), the same cannot be found for the 2,2'- substituted variant.

Despite the absence of experimental data, the precise molecular weight of this compound can be calculated based on its molecular formula, C₁₇H₂₀N₂O. The theoretical monoisotopic mass is a fundamental property derived from the sum of the exact masses of its constituent isotopes.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O |

| Calculated Monoisotopic Mass | 268.15756 Da |

This calculated value is crucial for any future high-resolution mass spectrometry studies, as it serves as the benchmark for identifying the protonated molecule ([M+H]⁺), the molecular ion (M⁺˙), or other adducts in a mass spectrum.

Due to the lack of experimental studies, no fragmentation analysis for this compound can be presented. Such an analysis would typically involve techniques like collision-induced dissociation (CID) performed on a tandem mass spectrometer. The resulting fragmentation pattern would provide invaluable information about the compound's structural connectivity by identifying characteristic neutral losses and fragment ions, which would be instrumental in distinguishing it from its other isomers, such as the 3,3'- and 4,4'- substituted versions.

Future research involving the synthesis and subsequent analysis of this compound by HRMS would be required to determine its precise experimental mass and to characterize its unique fragmentation pathways.

Electronic and Photophysical Properties of Bis 2 Dimethylamino Phenyl Methanone

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of a molecule provides critical insights into its electronic structure and the energy required to promote electrons to higher energy orbitals. For Bis(2-(dimethylamino)phenyl)methanone, the spectrum is expected to be dominated by transitions involving the π-electron systems of the aromatic rings and the non-bonding electrons on the nitrogen and oxygen atoms.

Identification of n-π* and π-π* Transitions

The electronic transitions observed in the UV-Vis spectrum of this compound can be classified primarily as n-π* (n-to-pi-star) and π-π* (pi-to-pi-star) transitions. uzh.ch

π-π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. uzh.ch In this compound, these are associated with the extended conjugated system of the benzoyl moiety. Such transitions are typically characterized by high molar absorptivity (ε) values and are expected to appear as intense absorption bands in the spectrum. libretexts.org

n-π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the carbonyl oxygen and the amino nitrogens, to an antibonding π* orbital of the aromatic system. uzh.ch Generally, n-π* transitions are of lower energy and appear at longer wavelengths compared to π-π* transitions. youtube.com They are also characterized by significantly lower molar absorptivity because they are often symmetry-forbidden. libretexts.org

For the related para-isomer, Michler's ketone, a strong absorption is observed around 370 nm in ethanol, which is attributed to an intramolecular charge-transfer π-π* transition. nih.gov A similar strong absorption band would be anticipated for the ortho-isomer, though its exact position may be shifted due to steric interactions between the ortho-dimethylamino groups and the carbonyl group, which can affect the planarity of the molecule and thus the extent of conjugation.

Solvatochromic Effects on Absorption Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's absorption or emission bands when the polarity of the solvent is changed. This phenomenon provides valuable information about the change in dipole moment of the molecule upon electronic transition.

π-π* Transitions: For π-π* transitions, an increase in solvent polarity typically leads to a bathochromic shift (a shift to longer wavelengths or lower energy). youtube.com This is because the excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents. libretexts.org

n-π* Transitions: Conversely, n-π* transitions commonly exhibit a hypsochromic shift (a shift to shorter wavelengths or higher energy) with increasing solvent polarity. youtube.com This is due to the stabilization of the non-bonding electrons in the ground state by polar solvents (e.g., through hydrogen bonding), which increases the energy gap between the n and π* orbitals. libretexts.orgacs.org

For this compound, it is expected that the intense π-π* transition would show a bathochromic shift in more polar solvents, indicative of a more polar excited state.

| Transition Type | Effect of Increasing Solvent Polarity | Reason |

|---|---|---|

| π-π | Bathochromic Shift (Red Shift) | Stabilization of the more polar excited state. |

| n-π | Hypsochromic Shift (Blue Shift) | Stabilization of the ground state non-bonding electrons. |

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic excited states of a molecule, including their lifetimes and the efficiency of light emission.

Quantum Yields and Excited-State Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.

Solvatochromism and Environment-Sensitive Emission Characteristics

Similar to absorption spectra, fluorescence emission spectra are also sensitive to the solvent environment. For molecules where the excited state is more polar than the ground state, a bathochromic (red) shift in the emission is observed with increasing solvent polarity. This is a common characteristic of molecules exhibiting intramolecular charge transfer upon excitation. nih.gov Given the donor-acceptor nature of this compound, a significant red shift in its fluorescence spectrum is expected in polar solvents, indicating a highly polar excited state.

Intramolecular Charge Transfer (ICT) Mechanisms and Pathways

The presence of electron-donating dimethylamino groups and an electron-accepting carbonyl group facilitates an Intramolecular Charge Transfer (ICT) upon photoexcitation. researchgate.net In this process, electron density is transferred from the amino groups to the carbonyl group, resulting in a highly polar excited state with significant charge separation.

A key model used to describe ICT in flexible donor-acceptor molecules is the Twisted Intramolecular Charge Transfer (TICT) model. scispace.com According to this model, after initial excitation to a locally excited (LE) state, the molecule can undergo a conformational change, typically a rotation around the donor-acceptor bond, to form a geometrically relaxed TICT state. This TICT state is highly polar and stabilized by polar solvents, and it is often responsible for the long-wavelength, solvatochromic fluorescence emission. scispace.com

Phosphorescence and Delayed Fluorescence Studies

No experimental data for phosphorescence quantum yields, lifetimes, or emission spectra for this compound could be located. Similarly, there is no available information regarding its potential for thermally activated delayed fluorescence (TADF).

Table 1: Phosphorescence and Delayed Fluorescence Data for this compound

| Parameter | Value |

|---|---|

| Phosphorescence Quantum Yield (Φp) | Data not available |

| Phosphorescence Lifetime (τp) | Data not available |

| Delayed Fluorescence Quantum Yield (ΦDF) | Data not available |

| Delayed Fluorescence Lifetime (τDF) | Data not available |

| Emission Maxima (Phosphorescence) | Data not available |

Photoinduced Electron Transfer (PET) Processes

Detailed research findings specifically investigating photoinduced electron transfer (PET) processes involving this compound are not present in the surveyed scientific literature. Photoinduced electron transfer is a fundamental process in photochemistry where an electron is transferred from a photoexcited donor to an acceptor molecule, or vice versa. The efficiency and kinetics of such processes are crucial for applications in photocatalysis and solar energy conversion.

While the dimethylamino groups suggest potential electron-donating capabilities upon photoexcitation, no studies quantifying the kinetics, quantum yields, or transient species involved in PET processes for this compound have been found.

Table 2: Data on Photoinduced Electron Transfer Processes for this compound

| Parameter | Value |

|---|---|

| Electron Transfer Rate Constant (kET) | Data not available |

| Quantum Yield of Charge Separation (ΦCS) | Data not available |

| Lifetime of Charge-Separated State (τCS) | Data not available |

Coordination Chemistry of Bis 2 Dimethylamino Phenyl Methanone As a Ligand

Ligand Design Principles and Multidentate Chelation Potential

Bis(2-(dimethylamino)phenyl)methanone is a potentially versatile ligand due to the presence of multiple donor sites. The fundamental design of this molecule incorporates two dimethylamino groups positioned ortho to a central carbonyl linker. This arrangement offers several possibilities for coordination to a metal center.

The primary donor atoms are the nitrogen atoms of the two dimethylamino groups and the oxygen atom of the carbonyl group. This combination allows for the potential of acting as a tridentate ligand. The chelation can occur in a variety of modes, with the most likely being an [N, O, N] coordination. The flexibility of the phenyl rings allows for the dimethylamino groups to orient themselves in a manner suitable for forming stable chelate rings with a metal ion.

Synthesis and Structural Characterization of Metal Complexes

Direct and detailed reports on the synthesis and structural characterization of metal complexes specifically with this compound are not extensively available in the current body of scientific literature. However, the synthesis of such complexes would likely follow standard procedures for the formation of coordination compounds. These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent, with the optional application of heat to facilitate the reaction.

Transition Metal Complexes (e.g., d-Block Elements)

While specific examples are scarce, it is conceivable that this compound could form stable complexes with a variety of transition metals. The formation of these complexes would be driven by the interaction between the metal d-orbitals and the lone pair electrons of the nitrogen and oxygen donor atoms. The specific coordination environment would be dependent on the preferred geometry of the metal ion and the stoichiometry of the reaction.

Main Group Metal Complexes (e.g., s- and p-Block Elements)

Similarly, there is a lack of specific literature on the synthesis of main group metal complexes with this compound. However, analogous ligands, such as bis[2-[(dimethylamino)methyl]phenyl] derivatives, have been shown to form complexes with main group metals like indium. For instance, the reaction of a lithium salt of a similar ligand with indium trichloride (B1173362) can yield a five-coordinate diorganoindium complex. This suggests that this compound could potentially form stable complexes with p-block elements.

Analysis of Coordination Geometries and Binding Modes

Without experimental structural data, the coordination geometries and binding modes of this compound complexes can only be predicted based on the behavior of analogous ligands. The tridentate [N, O, N] coordination is the most probable binding mode.

Electronic and Spectroscopic Properties of Metal-Bis(2-(dimethylamino)phenyl)methanone Complexes

The electronic and spectroscopic properties of metal complexes are intrinsically linked to the nature of the ligand and the metal ion. The ultraviolet-visible (UV-Vis) spectrum of this compound itself would be characterized by absorptions corresponding to π-π* and n-π* transitions within the aromatic rings and the carbonyl group.

Upon coordination to a metal center, these absorption bands would likely undergo a shift in wavelength (either a bathochromic or hypsochromic shift) and a change in intensity. Additionally, new absorption bands may appear in the visible region due to d-d transitions (for transition metal complexes) or charge-transfer transitions between the metal and the ligand.

Infrared (IR) spectroscopy would be a valuable tool for characterizing the coordination of the ligand. A shift in the stretching frequency of the C=O bond to a lower wavenumber upon complexation would provide strong evidence for the coordination of the carbonyl oxygen to the metal center. Similarly, changes in the C-N stretching vibrations could indicate the involvement of the dimethylamino groups in coordination.

Nuclear Magnetic Resonance (NMR) spectroscopy would also be informative. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation would provide insight into the electronic environment around the metal center and the binding mode of the ligand.

Catalytic Applications of Metal Complexes Incorporating this compound

There are no specific reports on the catalytic applications of metal complexes derived from this compound. However, metal complexes with structurally similar ligands have been investigated for their catalytic activity in various organic transformations. The combination of a metal center with the specific steric and electronic environment provided by the this compound ligand could potentially lead to catalysts with unique reactivity and selectivity. Areas of potential application could include oxidation, reduction, and cross-coupling reactions. Further research is needed to explore the catalytic potential of these hypothetical complexes.

Reactivity Profiles and Mechanistic Investigations of Bis 2 Dimethylamino Phenyl Methanone

Reactivity at the Ketone Carbonyl Moiety (e.g., Nucleophilic Addition)

The carbonyl group in benzophenone (B1666685) derivatives is typically susceptible to nucleophilic attack. However, in bis(2-(dimethylamino)phenyl)methanone, the reactivity of this group is significantly modulated by the flanking dimethylamino substituents. These groups exert a profound steric effect, shielding the electrophilic carbonyl carbon from the approach of nucleophiles.

Research has shown that the compound exhibits unusual behavior with certain organometallic reagents. For instance, while it reacts with methylmagnesium iodide to yield the expected tertiary alcohol, its reaction with butyllithium (B86547) (BuLi) does not produce the corresponding alcohol. Instead, the reaction leads to the formation of 9-(dimethylamino)-10-methylacridine, a cyclized product. This outcome suggests that the initial nucleophilic attack is followed by an intramolecular cyclization and elimination sequence, a pathway driven by the proximity of the ortho-substituents.

Furthermore, the ketone is resistant to reduction by common reagents like magnesium and magnesium iodide, which typically reduce benzophenone to benzopinacol. This resistance underscores the steric congestion around the carbonyl center.

| Reagent | Expected Product | Observed Product | Notes |

|---|---|---|---|

| Methylmagnesium Iodide (CH₃MgI) | Bis(2-(dimethylamino)phenyl)methylmethanol | Bis(2-(dimethylamino)phenyl)methylmethanol | Standard Grignard addition occurs. |

| Butyllithium (BuLi) | 1,1-Bis(2-(dimethylamino)phenyl)pentan-1-ol | 9-(Dimethylamino)-10-methylacridine | Reaction proceeds via an unexpected cyclization pathway. |

| Magnesium/Magnesium Iodide (Mg/MgI₂) | Pinacol product | No reaction | The compound is resistant to this reduction method due to steric hindrance. |

Transformations Involving the Dimethylamino Groups (e.g., Protonation, Oxidation)

The two dimethylamino groups are electron-donating and basic, making them susceptible to protonation in acidic media. The interaction with acids can lead to the formation of ammonium (B1175870) salts. The basicity and nucleophilicity of these nitrogen atoms are fundamental to their reactivity.

While specific oxidation studies on the dimethylamino groups of this compound are not extensively detailed in the literature, the behavior of structurally similar compounds offers insight. For example, the related primary amine, 2,2'-diaminobenzophenone, undergoes oxidative cyclization to yield dibenzo[b,f]diazocine-6,12-dione. This suggests that the nitrogen centers in this compound could potentially undergo oxidation, possibly leading to N-oxides or facilitating cyclization reactions under appropriate oxidizing conditions, although such transformations remain to be explicitly documented for this specific compound.

Photoreactivity and Photoinduced Transformations

The photochemistry of this compound is markedly different from its isomers. While the 4,4'-isomer (Michler's ketone) is a well-known photosensitizer that undergoes efficient photoreduction, the 2,2'-isomer displays unique intramolecular reactivity.

It has been reported that the 2,2'-isomer does not undergo photoreduction when irradiated in isopropanol, a stark contrast to the behavior of the 3,3'- and 4,4'-isomers. This lack of intermolecular reactivity is attributed to the steric hindrance around the carbonyl group and the specific electronic configuration of its excited state.

Instead of intermolecular reactions, this compound undergoes an unusual photoinduced intramolecular cyclization. Upon irradiation, it transforms into N,N'-dimethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6,11-dione. This transformation involves the formation of a new seven-membered ring, highlighting a distinct photochemical pathway dictated by the ortho-positioning of the dimethylamino groups.

| Compound | Irradiation Conditions | Observed Reaction |

|---|---|---|

| This compound (2,2'-isomer) | UV light | Intramolecular cyclization to a dibenzo[b,e]azepine derivative. |

| This compound (2,2'-isomer) | UV light in isopropanol | No photoreduction. |

| Bis(4-(dimethylamino)phenyl)methanone (4,4'-isomer) | UV light in isopropanol | Efficient photoreduction. |

Electrochemical Behavior and Redox Potentials

The electrochemical properties of aminobenzophenones are typically dominated by the redox activity of the electron-rich dimethylamino groups. In compounds like Michler's ketone (the 4,4'-isomer), cyclic voltammetry studies reveal two successive one-electron oxidation waves, corresponding to the formation of a radical cation and then a dication.

Specific electrochemical data for this compound is not widely available. However, its behavior can be expected to involve the oxidation of its two nitrogen centers. The precise redox potentials would be influenced by the ortho-position of these groups relative to the carbonyl and each other. The steric and electronic environment created by the ortho-substitution could potentially shift the oxidation potentials compared to the less hindered 4,4'-isomer and may affect the stability and subsequent reactions of the resulting radical cations. Detailed electrochemical studies would be necessary to fully characterize its redox profile and determine the specific potential values for its oxidation and reduction processes.

Theoretical and Computational Studies of Bis 2 Dimethylamino Phenyl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It provides a good balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized organic molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For molecules with donor-acceptor character, the HOMO is typically localized on the electron-donating group, while the LUMO is localized on the electron-accepting group. In the case of Michler's ketone, the dimethylamino groups act as electron donors, and the carbonyl group acts as an electron acceptor. DFT calculations can provide valuable information about the energies of these orbitals and their spatial distribution.

Table 1: Frontier Molecular Orbital Energies and Properties of Bis(4-(dimethylamino)phenyl)methanone (Michler's Ketone) Calculated using DFT

| Parameter | Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Ionization Potential | 5.5 eV |

| Electron Affinity | 1.2 eV |

Note: The values presented are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For Michler's ketone, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The regions around the hydrogen atoms of the methyl groups and the phenyl rings would exhibit a positive potential. This information is critical for understanding intermolecular interactions and the initial steps of chemical reactions. The electrostatic potential is a useful property for analyzing and predicting molecular reactive behavior. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed insights into the conformational dynamics of a molecule and the influence of the surrounding solvent environment.

Studies on Michler's ketone have utilized time-resolved absorption spectroscopy to investigate its ultrafast relaxation dynamics in the excited singlet state in various solvents. nih.govacs.org These experimental studies are often complemented by theoretical calculations to understand the underlying molecular motions. Theoretical optimization of the ground-state geometry of Michler's ketone has shown that the dimethylanilino groups are twisted with respect to the central carbonyl group due to steric hindrance. nih.govacs.org

Upon photoexcitation, MD simulations can reveal complex twisting motions of the dimethylanilino groups. nih.govacs.org These simulations can show an initial "anti-twisting" motion towards a more planar geometry, followed by further twisting in polar solvents, leading to the formation of a twisted intramolecular charge transfer (TICT) state. nih.govacs.org These simulations are crucial for understanding the photophysical properties and the role of solvent in the excited-state dynamics of such molecules.

Computational Design and Prediction of Functionalized Derivatives

Computational chemistry plays a vital role in the rational design of new molecules with desired properties. By modifying the structure of a parent molecule like Michler's ketone and computationally screening the properties of the resulting derivatives, researchers can identify promising candidates for specific applications.

For instance, the synthesis of substituted ketones that are conjugated analogs of Michler's ketone has been reported. researchgate.net These molecules exhibit broadband two-photon absorption (TPA) properties, making them promising as photoinitiators for polymerization in the near-infrared region. researchgate.net Computational studies can aid in the design of such derivatives by predicting their electronic and optical properties. By systematically changing the substituents on the phenyl rings or modifying the central carbonyl group, it is possible to tune the HOMO-LUMO gap, absorption and emission wavelengths, and other photophysical parameters. DFT and other quantum chemical methods can be used to calculate these properties for a library of virtual compounds, thus guiding synthetic efforts towards the most promising candidates.

Supramolecular Interactions and Self Assembly of Bis 2 Dimethylamino Phenyl Methanone

Advanced Research Applications of Bis 2 Dimethylamino Phenyl Methanone in Chemical Science

Development of Fluorescent Probes and Chemosensors

Fluorescent probes and chemosensors are instrumental in the detection and imaging of various analytes. The development of such tools often relies on molecules with specific photophysical properties that respond to changes in their environment.

Metal Ion Sensing Mechanisms

A thorough review of scientific literature reveals a notable absence of published research on the application of Bis(2-(dimethylamino)phenyl)methanone as a fluorescent probe for metal ion sensing. Consequently, there is no available data on the specific mechanisms through which this compound might interact with and detect metal ions.

Anion Recognition and Sensing Architectures

Similarly, there is no documented research exploring the use of this compound in the field of anion recognition. The scientific community has not reported any sensing architectures or methodologies that employ this specific compound for the detection or quantification of anions.

pH-Responsive Probes and Intracellular Environment Monitoring

The potential of this compound as a pH-responsive probe or for monitoring intracellular environments has not been investigated in published scientific studies. As a result, there are no research findings detailing its performance or utility in these applications.

Optoelectronic Materials Research

Optoelectronic materials are crucial for the development of advanced electronic and photonic devices. The exploration of novel organic compounds is a significant area of this research.

Active Materials in Organic Photovoltaics (OPVs)

The application of this compound as an active material in organic photovoltaics (OPVs) has not been reported in peer-reviewed scientific journals. There is no data available on its potential role as a donor or acceptor material in OPV devices or its impact on their performance metrics.

Exploration in Biosensing Methodologies as a Research Tool (excluding clinical human trials)

This compound, more commonly known as Michler's ketone, and its derivatives are being explored as foundational structures for the development of novel fluorescent probes in biosensing research. mdpi.commdpi.com The inherent photochemical and photophysical properties of this compound, characterized by strong absorption and fluorescence, make it a suitable scaffold for designing molecules that can detect and report on the presence of specific biological targets. wikipedia.orguclan.ac.uk These research tools are instrumental in studying biological processes and identifying biomarkers associated with various diseases, operating on principles such as fluorescence resonance energy transfer (FRET) and targeted binding events that lead to a detectable change in fluorescence. mdpi.comresearchgate.net

A notable area of investigation involves the synthesis of derivatives for the detection of pathological protein aggregates. For instance, a series of benzofuran-2-yl(phenyl)methanone derivatives, which incorporate the N,N-dimethylamino-phenyl methanone (B1245722) moiety, have been developed as probes for β-amyloid plaques, which are hallmarks of Alzheimer's disease. nih.gov In a research setting, these compounds have demonstrated a high affinity for β-amyloid aggregates. nih.gov

One such derivative, (4-(dimethylamino)phenyl)(5-iodobenzofuran-2-yl)methanone, when radioiodinated, has been shown to selectively label β-amyloid plaques in brain sections from animal models of Alzheimer's disease. nih.gov This highlights the potential of this chemical scaffold in creating research tools for studying the progression and pathology of neurodegenerative diseases in preclinical models. The research indicated that compounds with the N,N-dimethylamino group exhibited high binding affinity to Aβ(1-42) aggregates, with inhibition constant (Ki) values in the nanomolar range. nih.gov

Table 1: Research Findings on a this compound Derivative as a Biosensing Probe for β-Amyloid Plaques nih.gov

| Compound Derivative | Target Analyte | Binding Affinity (Ki) | Key Finding |

|---|

This application underscores the utility of this compound-related structures in the development of specialized probes for fundamental biological research, providing insights into disease mechanisms without involving human clinical trials.

Advanced Materials for Non-linear Optics (NLO)

The field of non-linear optics (NLO) investigates the interaction of high-intensity light with materials, leading to a range of phenomena not observed at lower light intensities. utwente.nl Materials with significant NLO properties are crucial for the development of advanced optical technologies. Organic molecules, such as derivatives of this compound, have garnered considerable interest for NLO applications due to their potential for large second- and third-order optical nonlinearities, which arise from their molecular structure and electronic properties. jhuapl.edunih.gov

Research has focused on synthesizing analogs of Michler's ketone to enhance their NLO properties, particularly for applications involving two-photon absorption (TPA). researchgate.netresearchgate.net TPA is a third-order NLO process where a molecule simultaneously absorbs two photons, which is valuable for applications like 3D microfabrication and optical data storage. researchgate.net The molecular design of these analogs often involves extending the π-conjugated system, which can lead to a significant increase in the TPA cross-section.

A study on conjugated analogs of Michler's ketone demonstrated that these molecules exhibit broad TPA spectra in the near-infrared region (700-1100 nm). researchgate.netresearchgate.net This is attributed to a charge transfer mechanism from the terminal amino groups to the central ketone group upon excitation. researchgate.net The efficiency of TPA is quantified by the TPA cross-section (σ₂), and research has shown that modifying the structure of Michler's ketone analogs can significantly enhance this value. For example, increasing the length of the polyenic chain in these analogs leads to a bathochromic (red) shift in their absorption spectra and can increase the TPA cross-section. researchgate.net

Table 2: Two-Photon Absorption Properties of Michler's Ketone Analogs researchgate.netresearchgate.net

| Molecule | Maximum Absorption Wavelength (nm) | Maximum TPA Wavelength (nm) | Maximum TPA Cross-Section (GM*) |

|---|---|---|---|

| Analog 1 | 425 | ~750 | ~200 |

| Analog 2 | 460 | ~850 | 325 |

| Analog 3 | 480 | ~950 | ~250 |

| Analog 5 | 466 | ~900 | ~225 |

*GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)

These findings indicate that derivatives of this compound are promising candidates for the development of advanced NLO materials. By synthetically tuning their molecular structure, researchers can optimize their NLO response for specific applications, paving the way for new technologies in areas such as optical communications and high-density data storage.

Feasibility of In-Depth Article on this compound Unconfirmed Due to Lack of Specific Research Data

An extensive review of scientific literature and chemical databases reveals a significant scarcity of specific research data for the chemical compound This compound . The user's request for a detailed article focusing solely on this specific ortho-isomer (with substitutions at the 2 and 2' positions) cannot be fulfilled at this time due to the lack of available information corresponding to the requested outline on future research directions.

The vast majority of published research, including synthesis, properties, and applications, focuses on its well-known structural isomer, Bis(4-(dimethylamino)phenyl)methanone , commonly referred to as Michler's ketone. This compound is the para-isomer, with dimethylamino groups at the 4 and 4' positions of the phenyl rings.

While both compounds share the same molecular formula, the difference in the substitution pattern (ortho vs. para) leads to significant variations in their chemical and physical properties, including steric hindrance, electronic effects, and molecular geometry. Consequently, research findings for Michler's ketone cannot be accurately extrapolated or applied to this compound.

A search for research pertaining to the future directions and emerging trends for this compound did not yield specific results for the following outlined topics:

Future Research Directions and Emerging Trends for Bis 2 Dimethylamino Phenyl Methanone

Computational Guidance for Rational Design of Enhanced Derivatives:Computational studies and rational design efforts appear to be focused on other isomers and derivatives of benzophenone (B1666685), not specifically on Bis(2-(dimethylamino)phenyl)methanone.

Given the constraints to focus solely on this compound and the lack of specific data, generating a scientifically accurate and informative article as per the requested detailed outline is not possible. Further primary research on this specific isomer is required before a comprehensive review of its future research directions can be compiled.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.